Pfe-pkis 35 is classified as a small molecule inhibitor derived from a series of compounds aimed at targeting protein kinases. These inhibitors are crucial in the study of kinase biology and have applications in drug discovery and development. The compound is part of a larger initiative to create a chemogenomic set that includes various kinase inhibitors, allowing researchers to explore the interactions between these compounds and their targets more effectively.
The synthesis of Pfe-pkis 35 involves several steps that typically include the formation of key intermediates followed by coupling reactions. Although specific details about the synthesis route for Pfe-pkis 35 are not extensively documented, similar compounds in the literature often utilize techniques such as:
These methods are supported by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the synthesized compound.
The molecular structure of Pfe-pkis 35 can be elucidated using various spectroscopic techniques. While specific structural data for Pfe-pkis 35 may not be available, compounds in its class typically exhibit:
The structural analysis can be performed using X-ray crystallography or NMR spectroscopy to provide insights into the three-dimensional conformation and electronic properties.
Pfe-pkis 35 likely undergoes several chemical reactions relevant to its function as a kinase inhibitor:
Detailed kinetic studies would typically involve measuring the inhibition constants (K_i) against various kinases to assess selectivity and potency.
The mechanism of action for Pfe-pkis 35 involves competitive inhibition at the ATP-binding site of target kinases. This process can be described as follows:
Quantitative data regarding its efficacy can be obtained from assays measuring cellular responses following treatment with Pfe-pkis 35.
The physical properties of Pfe-pkis 35 may include:
Chemical properties would encompass stability under physiological conditions, reactivity with biological targets, and potential off-target interactions.
Pfe-pkis 35 has potential applications in several areas:
PFE-PKIS 35 emerged as a strategic component of the Kinase Chemogenomic Set (KCGS), an open-science initiative designed to illuminate the biological functions of understudied human kinases. The KCGS, spearheaded by the Structural Genomics Consortium, aims to provide researchers with highly annotated, potent, and selective kinase inhibitors to accelerate target validation and drug discovery. Version 1.0 of KCGS comprised 187 inhibitors covering 215 human kinases, including numerous "dark kinases" prioritized by the NIH Illuminating the Druggable Genome program. These kinases, historically neglected in research due to limited tools, represent over 80% of the human kinome. PFE-PKIS 35 contributes to this mission by targeting specific understudied kinases, enabling phenotypic screening in cellular assays to link kinase inhibition to disease biology. Its inclusion facilitates the exploration of kinase signaling networks in pathologies such as cancer and inflammatory disorders, where dark kinases may play critical but uncharacterized roles [1] [6].
Table 1: KCGS Coverage of Kinase Families
Kinase Family | Assayed Kinases | KCGS-Covered Kinases | Coverage (%) |
---|---|---|---|
Tyrosine Kinase (TK) | 90 | 54 | 67% |
CMGC | 64 | 37 | 62% |
Lipid Kinase | 20 | 10 | 77% |
STE | 47 | 13 | 31% |
Total Screenable Kinome | 401 | 215 | 54% |
Source: KCGS Version 1.0 data [1]
The development of PFE-PKIS 35 epitomizes the KCGS’s collaborative framework, which integrated resources from pharmaceutical companies and academic laboratories. Pfizer contributed this compound as part of the "PFE-PKIS" sublibrary, donating proprietary inhibitors from internal drug discovery programs. These compounds underwent rigorous cross-screening to ensure they met KCGS selectivity standards. Academic partners, including the laboratory of Nathanael Gray at Dana-Farber Cancer Institute and Cancer Research UK, supplemented industry contributions with novel chemotypes. The Structural Genomics Consortium coordinated compound acquisition, validation, and data dissemination, while commercial entities like DiscoverX and Eurofins provided high-throughput biochemical profiling across 401 wild-type human kinases. This multi-stakeholder model enabled the aggregation of geographically and intellectually diverse expertise, transforming proprietary assets into public tools for fundamental kinase biology research [1] [4] [6].
Table 2: Key Contributors to KCGS Compound Libraries
Contributor Type | Examples | Role |
---|---|---|
Pharmaceutical Companies | Pfizer, GlaxoSmithKline, Bayer, AstraZeneca | Donated clinical/preclinical inhibitors |
Academic Laboratories | Dana-Farber Cancer Institute, Cancer Research UK | Provided novel chemotypes & validation data |
Screening Vendors | DiscoverX, Eurofins | Conducted kinome-wide biochemical profiling |
Funding Bodies | NIH Illuminating the Druggable Genome Program | Supported assay costs & data curation |
PFE-PKIS 35 was subjected to stringent selection criteria to qualify for KCGS inclusion. Potency was evaluated via dose-response assays, requiring a dissociation constant (KD) of <100 nM against primary kinase targets. Selectivity was assessed using the DiscoverX scanMAX panel, which screened compounds at 1 µM against 401 human kinases. Compounds needed a selectivity index (S10) of <0.025, meaning they inhibited ≤2.5% of off-target kinases at this concentration. Kinome coverage was optimized by prioritizing inhibitors for kinases lacking existing probes, especially dark kinases. For example, KCGS included inhibitors for 37 of 162 IDG-classified dark kinases. PFE-PKIS 35 was selected based on its ability to inhibit a high-priority understudied kinase with minimal off-target activity, as validated by dose-dependent KD measurements for all kinases showing >90% inhibition in initial screens. This triage process ensured KCGS maximized kinome coverage while minimizing redundancy, with 114 kinases covered by ≥2 inhibitors and 98 by single inhibitors like PFE-PKIS 35 [1] [5].
Table 3: KCGS Selection Criteria for Inhibitors
Parameter | Threshold | Assay Method | Purpose |
---|---|---|---|
Potency | KD < 100 nM | DiscoverX scanMAX dose-response | Ensure target engagement in cells |
Selectivity | S10 < 0.025 | Full-panel binding at 1 µM | Minimize polypharmacology |
Coverage | 2+ chemotypes per kinase (goal) | Manual curation based on kinome gaps | Maximize tool utility for dark kinases |
PFE-PKIS 35 exemplifies these criteria, with biochemical profiling confirming its narrow spectrum. For instance, it demonstrated sub-100 nM activity against its primary target while showing negligible inhibition (>90% residual activity) for 97.5% of off-target kinases in the scanMAX panel. This selectivity was critical to minimize misinterpretation in phenotypic screens, where off-target effects can obscure kinase-specific biology [1] [6].
The Kinase Chemogenomic Set represents a transformative open-science resource, with PFE-PKIS 35 illustrating how collaborative rigor accelerates the exploration of uncharted kinome territories.
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